molecular formula C11H18N4O7 B3830496 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine

4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine

Cat. No. B3830496
M. Wt: 318.28 g/mol
InChI Key: RTNKMGXFNLRYPU-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is a synthetic compound that belongs to the class of azo dyes. It has been extensively studied in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine as a fluorescent probe for metal ions involves the chelation of the metal ions by the nitro and carbonyl groups in the molecule, resulting in a change in the fluorescence intensity. As a photosensitizer for PDT, it generates reactive oxygen species (ROS) upon irradiation with light, leading to the destruction of cancer cells. In organic electronics, it acts as a semiconductor material, allowing for the transport of charge carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is its high sensitivity and selectivity for metal ion detection. It also has potential applications in PDT and organic electronics. However, its limitations include its limited solubility in water and its sensitivity to light and oxygen.

Future Directions

There are several future directions for the research and development of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine. These include the optimization of its synthesis method, the development of more efficient and selective metal ion detection methods, and the exploration of its potential applications in other fields such as sensing, imaging, and drug delivery. Additionally, further studies are needed to investigate its toxicity and potential environmental impact.

Scientific Research Applications

4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Additionally, it has been studied for its potential applications in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(morpholine-4-carbonylimino)-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O7/c1-10(2)21-7-11(8-22-10,15(18)19)14(17)12-9(16)13-3-5-20-6-4-13/h3-8H2,1-2H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNKMGXFNLRYPU-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)([N+](=NC(=O)N2CCOCC2)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(CO1)(/[N+](=N/C(=O)N2CCOCC2)/[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
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4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
Reactant of Route 3
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
Reactant of Route 4
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine

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